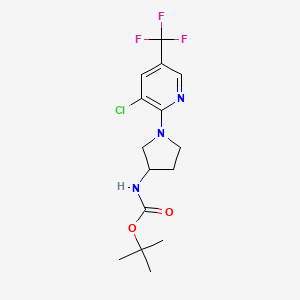

tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a pyridine ring substituted with chlorine and a trifluoromethyl group. Its molecular formula is C₁₅H₁₉ClF₃N₃O₂, with a molecular weight of 365.79 g/mol and a catalog number of 116169 (MDL: MFCD20921630) . This compound is structurally characterized by:

- A pyrrolidine ring at the 3-position, which introduces conformational rigidity.

- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, contributing to electronic and steric effects.

- A tert-butyl carbamate group, commonly used in medicinal chemistry to protect amines during synthesis.

Properties

IUPAC Name |

tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)21-10-4-5-22(8-10)12-11(16)6-9(7-20-12)15(17,18)19/h6-7,10H,4-5,8H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOFWWTPBHKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution on the Pyridine Ring: The chloro and trifluoromethyl groups are introduced onto the pyridine ring through halogenation and trifluoromethylation reactions.

Coupling Reactions: The pyrrolidine and pyridine rings are coupled using suitable coupling agents and conditions.

Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can be performed on the pyridine ring to modify its substituents.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential pharmacological agent. Its structure suggests that it may interact with various biological targets, including receptors involved in pain modulation and inflammation.

Case Study : A study published in MDPI explored the synthesis of derivatives similar to tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate, focusing on their effectiveness as TRPV1 antagonists, which are crucial for pain management . The research demonstrated that modifications to the compound could enhance its efficacy and selectivity.

Neuropharmacology

This compound has shown promise in neuropharmacological studies, particularly concerning neuropathic pain. Its ability to penetrate the central nervous system makes it a candidate for further exploration in treating conditions such as oxaliplatin-induced neuropathy.

Data Table : Efficacy of Related Compounds in Neuropharmacology

Combinatorial Chemistry

The compound is also utilized in combinatorial chemistry approaches to develop new therapeutic agents. By modifying its structure, researchers can create libraries of compounds with varied biological activities.

Case Study : Research highlighted the use of this compound as a scaffold for developing hybrid molecules that exhibit dual-targeting capabilities against multiple receptors involved in pain pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the chloro group can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate and Analogues

Key Differences and Implications

Pyridine vs. Pyrimidine Cores :

- The target compound’s chloro-trifluoromethyl pyridine contrasts with the fluoropyrimidine in . Pyrimidines are more common in nucleoside analogs, while pyridines are prevalent in kinase inhibitors. The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the hydroxy-methyl group in .

Substituent Flexibility :

- The boronate ester in highlights its role as a synthetic intermediate for cross-coupling reactions, whereas the target compound lacks this functionality, suggesting it may be a final product or intermediate for further functionalization .

Pyrrolidine vs. Simple Carbamates :

- The pyrrolidine ring in the target compound introduces conformational constraints absent in simpler analogs like . This rigidity could improve target selectivity in drug design .

Chirality and Stereochemistry :

Biological Activity

Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate, also known by its CAS number 1354448-68-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 365.78 g/mol. The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl carbamate derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibitory activity against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| A similar pyrrolidine derivative | A549 (lung cancer) | 5.85 | |

| Another analog | MCF-7 (breast cancer) | 22.54 | |

| Trifluoromethyl pyridine derivative | HCT116 (colon cancer) | 5.80 |

These results suggest that tert-butyl carbamate derivatives may exhibit comparable or enhanced anticancer activity.

The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, the inhibition of diacylglycerol acyltransferase 2 (DGAT2) has been implicated in the modulation of lipid metabolism and cancer cell survival .

Inhibition Studies

Inhibition studies have shown that similar compounds can effectively inhibit critical enzymes involved in cancer progression. For instance, neutral sphingomyelinase 2 inhibitors have been reported to reduce exosome release from cancer cells, thereby potentially limiting tumor growth and metastasis .

In Vivo Efficacy

In vivo studies using mouse models have demonstrated the efficacy of related compounds in reducing tumor size and altering metabolic pathways associated with cancer progression. For example, a study involving a pyrrolidine-based compound showed significant tumor reduction in xenograft models when administered at doses of 10 mg/kg .

Pharmacokinetics

Pharmacokinetic analysis indicates that similar compounds possess favorable absorption and distribution profiles, making them suitable candidates for further development as anticancer agents. The oral bioavailability and brain penetration capabilities are particularly noteworthy, suggesting potential applications in treating cancers that affect the central nervous system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.